molecular formula C6H5ClIN B1590847 3-Chloro-5-iodoaniline CAS No. 83171-49-7

3-Chloro-5-iodoaniline

Cat. No. B1590847
CAS RN: 83171-49-7
M. Wt: 253.47 g/mol
InChI Key: MFRQKPOHPGXPSQ-UHFFFAOYSA-N
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Description

3-Chloro-5-iodoaniline is a chemical compound with the molecular formula C6H5ClIN . It has an average mass of 253.468 Da and a monoisotopic mass of 252.915512 Da .


Synthesis Analysis

The synthesis of 3-Chloro-5-iodoaniline can be achieved through a six-step conversion synthesis from aniline . The process involves adding a protecting group on the amino group via acetylation, which activates the ring for electrophilic aromatic substitution using halogens and maintains its ortho/para directing factor .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodoaniline consists of 9 heavy atoms . It has a molar refractivity of 48.3±0.3 cm³ . The InChI code for 3-Chloro-5-iodoaniline is 1S/C6H5ClIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 .


Physical And Chemical Properties Analysis

3-Chloro-5-iodoaniline has a density of 2.0±0.1 g/cm³, a boiling point of 319.8±27.0 °C at 760 mmHg, and a flash point of 147.2±23.7 °C . It has a molar volume of 125.7±3.0 cm³ . The compound has 1 H-bond acceptor, 2 H-bond donors, and no freely rotating bonds .

Scientific Research Applications

  • Synthesis of Pharmaceuticals and Dyes : 3-Chloro-5-iodoaniline is used as a chemical intermediate in the manufacture of various pharmaceuticals and dyes. It shows potential for industrial applications due to its easy preparation and stability under various conditions (Wang et al., 2016).

  • Environmental and Health Studies : Research has been conducted on the nephrotoxic effects of haloanilines, including 3-Chloro-5-iodoaniline, which is important for understanding its environmental and health impacts (Hong et al., 2000).

  • Chemical Reactions and Synthesis : Studies on the reactions involving haloanilines, including chlorination and iodination processes, provide insights into the reactivity and potential uses of 3-Chloro-5-iodoaniline in synthetic chemistry (Dey & Desiraju, 2004).

  • Environmental Fate and Transport : Research on the sorption, degradation, and transport behavior of various iodine species, including 4-iodoaniline, is crucial for understanding the environmental behavior of 3-Chloro-5-iodoaniline (Hu, Moran, & Gan, 2012).

  • Photocatalytic Degradation Studies : Investigations into the photocatalytic oxidation of chloroanilines provide insights into the environmental degradation pathways of 3-Chloro-5-iodoaniline (Choy & Chu, 2008).

  • Advanced Pharmaceutical Intermediates : 3-Chloro-5-iodoaniline is involved in the synthesis of advanced pharmaceutical intermediates, such as in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).

  • Photochemical Studies : The photochemistry of haloanilines, including 3-Chloro-5-iodoaniline, is studied to understand their behavior under light exposure, which is significant for photodegradation processes and phototoxicity studies (Freccero, Fagnoni, & Albini, 2003).

  • Disinfection Byproducts in Water : Studies on iodinated disinfection byproducts in drinking water, which can include compounds related to 3-Chloro-5-iodoaniline, are important for understanding their impact on water quality and human health (Richardson et al., 2008).

Safety And Hazards

The safety information for 3-Chloro-5-iodoaniline indicates that it is a warning substance with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

3-chloro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRQKPOHPGXPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569467
Record name 3-Chloro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-iodoaniline

CAS RN

83171-49-7
Record name 3-Chloro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

55.5 parts of 4-bromo-3-chloro-5-iodoaniline, 250 parts of phenol, 8 parts of hydroiodic acid (57% strength) and 15 parts of ruthenium-on-charcoal catalyst (5% strength) are reacted with hydrogen under a pressure of 23 to 47 bars and at 145° C., during the course of 2 hours, whilst stirring. After the usual working up, 38 parts of 3-chloro-5-iodo-aniline are obtained. Yield: 90% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Rowley, PD Leeson, GI Stevenson… - Journal of medicinal …, 1993 - ACS Publications
… For example, 3-chloro-5-iodoaniline (55) 7 was treated with chloral hydrate and hydroxylamine hydrochloride to give jV-(3-chloro-5-iodophenyl)(hydroxyimino) acetamide 56, which was …
Number of citations: 120 pubs.acs.org
PD Leeson, R Baker, RW Carling… - Journal of medicinal …, 1991 - ACS Publications
Derivatives of the nonselective excitatory amino acid antagonist kynurenic acid (4-oxo-l, 4-dihydroquinoline-2-carboxylic acid, 1) have been synthesized and evaluated for in vitro …
Number of citations: 202 pubs.acs.org
VV Kouznetsov - Tetrahedron, 2009 - Elsevier
… Using other esters based on 3-chloro-5-iodoaniline 54 and benzyloxy N-vinylcarbamate 50c as the enamide gave substituted tetrahydroquinolines 55 as a mixture of stereo- and …
Number of citations: 577 www.sciencedirect.com
RW Carling, PD Leeson, AM Moseley… - Journal of medicinal …, 1992 - ACS Publications
… A mixture of 24g and24h (4.0 g, 0.012 mol) (which was obtained from 3-chloro-5-iodoaniline (20 g) by the same sequence of reactions described for the preparation of 24d) was …
Number of citations: 133 pubs.acs.org
GJ ten Brink, JM Vis, IWCE Arends, RA Sheldon - Tetrahedron, 2002 - Elsevier
… The aniline was crystallised from n-pentane/EtOH (9:1) to give white needles of 3,5-diiodoaniline contaminated with a trace of 3-chloro-5-iodoaniline. Yield=18.8 g (54.5 mmol, 68%). Mp…
Number of citations: 115 www.sciencedirect.com

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